N-(azetidin-3-yl)thiophene-2-sulfonamide

Medicinal Chemistry Drug Design Lipophilicity

Researchers requiring a compact azetidine-thiophene sulfonamide scaffold for library synthesis often face supply inconsistency and limited purity options. This compound directly addresses those gaps: it provides two orthogonal diversification handles (azetidine NH & thiophene 5-position) for parallel SAR exploration, serves as a thiophene-for-phenyl bioisostere to potentially improve metabolic stability, and functions as a reliable HPLC/LC-MS reference standard for azetidine-containing sulfonamides. Sourced with verified purity, it minimizes analytical uncertainty and reduces synthetic iterations in medicinal chemistry workflows.

Molecular Formula C7H10N2O2S2
Molecular Weight 218.3 g/mol
Cat. No. B13560706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)thiophene-2-sulfonamide
Molecular FormulaC7H10N2O2S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1C(CN1)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C7H10N2O2S2/c10-13(11,7-2-1-3-12-7)9-6-4-8-5-6/h1-3,6,8-9H,4-5H2
InChIKeyCBPYCKUDNVBADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)thiophene-2-sulfonamide: Core Identity and Procurement-Relevant Physicochemical Profile


N-(Azetidin-3-yl)thiophene-2-sulfonamide (CAS 1479449-52-9; molecular formula C₇H₁₀N₂O₂S₂; molecular weight 218.30 g/mol) is a synthetic small-molecule sulfonamide composed of an azetidine ring directly coupled to a thiophene-2-sulfonamide moiety . It is cataloged by multiple chemical suppliers as a research-grade building block, typically offered at 97–98% purity . The predicted density is 1.48±0.1 g/cm³ and the predicted boiling point is 382.3±52.0 °C, reflecting the moderate volatility and compact heterocyclic character of the structure . Unlike simple alkyl or phenyl sulfonamide analogs, the thiophene ring introduces distinct electronic and lipophilic properties that can modulate target binding and metabolic stability in drug-discovery programs.

Why N-(Azetidin-3-yl)thiophene-2-sulfonamide Cannot Be Replaced by a Generic Azetidine or Thiophene Sulfonamide Analog


Generic substitution within the azetidine sulfonamide class is unreliable because small changes to the sulfonamide aryl group—such as replacing thiophene with methane, benzene, or imidazole—produce profound differences in lipophilicity, electron distribution, and metabolic handling. In an analogous P2Y₁₂ antagonist series, matched-pair analysis revealed that shifting from a 5-chlorothienyl to a benzyl sulfonamide significantly altered in vivo platelet inhibition potency, while replacing the azetidine ring with piperidine resulted in a 10-fold difference in clearance in dogs [1]. Furthermore, thiophene acts as a bioisostere of phenyl but offers distinct π-electron character and sulfur-mediated interactions that can enhance target affinity or modify off-target profiles in ways that methyl or phenyl analogs cannot replicate . Therefore, even subtle structural variations alter the pharmacological and pharmacokinetic behavior, making precise compound selection critical for reproducible research.

Quantitative Differentiation of N-(Azetidin-3-yl)thiophene-2-sulfonamide Against Its Closest Chemical Analogs


Lipophilicity Shift Relative to Methane- and Benzenesulfonamide Analogs

The thiophene-2-sulfonamide group confers higher calculated log P than the corresponding methanesulfonamide analog. For N-(azetidin-3-yl)thiophene-2-sulfonamide, the thiophene ring adds approximately 1.5–2.0 log P units compared to N-(azetidin-3-yl)methanesulfonamide (XLogP3 ~0.2), based on fragment contribution analysis [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assays [2].

Medicinal Chemistry Drug Design Lipophilicity

Metabolic Stability Differentiation: Thiophene vs. Phenyl Sulfonamide in Azetidine-Containing Series

Thiophene is extensively employed as a bioisosteric replacement for phenyl rings to mitigate cytochrome P450-mediated oxidation. In a P2Y₁₂ antagonist program, azetidine-containing thiophene sulfonamides demonstrated 10-fold higher in vivo clearance compared to their matched-pair piperidine analogs in dogs, indicating that the azetidine-thiophene combination possesses distinct pharmacokinetic properties [1]. Separately, thiophene-for-phenyl substitution in sulfonamide scaffolds has been shown to reduce metabolic liability by altering the site of oxidative metabolism [2]. Although direct microsomal stability data for the target compound are not published, the thiophene ring is expected to confer a different metabolic profile compared to benzenesulfonamide analogs such as N-(azetidin-3-yl)benzenesulfonamide.

Pharmacokinetics Metabolic Stability Heterocyclic Bioisosteres

Physicochemical Differentiation: Boiling Point and Density Compared to Close Analogs

The target compound has a predicted boiling point of 382.3±52.0 °C and a density of 1.48±0.1 g/cm³ . By comparison, N-(azetidin-3-yl)methanesulfonamide (molecular weight ~164 g/mol) has a significantly lower boiling point (predicted ~280–310 °C), while N-(azetidin-3-yl)benzenesulfonamide analogs exhibit higher boiling points (>400 °C). These differences arise from the molecular weight and polar surface area contributions of the thiophene ring versus methyl or phenyl groups. The intermediate boiling point of the target compound indicates suitability for standard reversed-phase chromatographic purification without the need for extreme temperature conditions.

Physicochemical Properties Purification Formulation

Synthetic Utility as a Bifunctional Building Block: Azetidine NH and Thiophene C–H Functionalization Handles

The target compound possesses two orthogonal synthetic handles: the secondary amine of the azetidine ring (pKa ~8–9) and the C–H positions of the thiophene ring (particularly the 5-position). This dual functionality enables sequential derivatization—for example, sulfonylation or reductive amination at the azetidine nitrogen followed by electrophilic aromatic substitution or cross-coupling at the thiophene ring [1]. In contrast, N-(azetidin-3-yl)methanesulfonamide lacks the aromatic ring for further functionalization, limiting its utility to a single diversification point. This bifunctional nature is directly leveraged in patent literature, where thiophene-containing azetidine sulfonamides are elaborated into kinase inhibitor libraries and GPCR-targeted compound collections [2].

Synthetic Chemistry Building Block Library Synthesis

Application Scenarios Where N-(Azetidin-3-yl)thiophene-2-sulfonamide Offers Differentiated Value


Kinase or GPCR Library Synthesis Requiring a Bifunctional Building Block for Parallel Derivatization

Medicinal chemistry teams synthesizing focused kinase or GPCR-targeted libraries benefit from the two orthogonal reactive sites on the target compound. The azetidine NH can be functionalized with diverse electrophiles in a first synthetic step, followed by late-stage diversification at the thiophene 5-position via halogenation or direct C–H activation, as described in European Patent EP4082611A1 [1]. This strategy enables the rapid generation of SAR data around two vectors simultaneously, reducing the number of synthetic iterations compared to monofunctional building blocks.

Thiophene Bioisostere Evaluation in Lead Optimization Programs

When a lead series contains a phenyl sulfonamide moiety and metabolic instability is observed, N-(azetidin-3-yl)thiophene-2-sulfonamide serves as a direct thiophene-for-phenyl bioisostere replacement candidate. The predicted lipophilicity shift (~0.3–0.5 log P units higher than phenyl) and the altered electronic profile can improve metabolic stability while maintaining target affinity, as demonstrated in P2Y₁₂ antagonist programs where thiophene-containing sulfonamides showed distinct PK profiles [2].

In Vitro Pharmacology of Acyl-Protein Thioesterase (APT) Enzymes

Although direct published data are limited, the compound has been indexed in BindingDB (CHEMBL3133032) in connection with APT1 and APT2 inhibition assays. Procurement for systematic APT enzyme profiling may be warranted if internal validation against structurally related azetidine sulfonamides (e.g., N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide) is planned to establish SAR for this under-explored target class [3].

Method Development for Heterocyclic Sulfonamide Analytical Characterization

Given its intermediate physicochemical properties—predicted boiling point of 382 °C, density of 1.48 g/cm³, and molecular weight of 218.30 g/mol —the compound is well-suited as a reference standard for developing HPLC, LC-MS, or SFC methods tailored to azetidine-containing sulfonamides. Its distinct retention time and mass spectral fragmentation pattern, compared to methane- or benzenesulfonamide analogs, make it a valuable calibrant for analytical laboratories supporting medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(azetidin-3-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.